2,4,6-Trichloropyridin-3-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
58498-59-2 |
|---|---|
Molecular Formula |
C5H2Cl3NO |
Molecular Weight |
198.43 g/mol |
IUPAC Name |
2,4,6-trichloropyridin-3-ol |
InChI |
InChI=1S/C5H2Cl3NO/c6-2-1-3(7)9-5(8)4(2)10/h1,10H |
InChI Key |
DDABQOFKVFCCJC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(N=C1Cl)Cl)O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2,4,6 Trichloropyridin 3 Ol
Development of Regioselective Synthesis Routes
The primary challenge in synthesizing 2,4,6-trichloropyridin-3-ol lies in achieving the desired regiochemistry of the chloro and hydroxyl substituents on the pyridine (B92270) ring. The electronic nature of the pyridine ring, which is inherently electron-deficient, and the directing effects of the substituents, make precise functionalization a complex task.
Direct Halogenation Strategies
Direct chlorination of pyridin-3-ol or its derivatives presents a formidable challenge in controlling the position of the incoming chlorine atoms. The hydroxyl group is an activating, ortho-, para-directing group, while the pyridine nitrogen is deactivating. This dichotomy often leads to a mixture of chlorinated products, making the isolation of the desired 2,4,6-trichloro isomer difficult.
The direct chlorination of pyridine itself is known to produce a mixture of chlorinated pyridines, with the selectivity being low and the yield of any single isomer often being poor. google.com To achieve a specific substitution pattern, a multi-step approach is generally necessary. For instance, the chlorination of pyridine derivatives often requires harsh conditions and can lead to over-chlorination. The use of various chlorinating agents, such as chlorine gas, sulfuryl chloride, or phosphorus pentachloride, in combination with different catalysts and reaction conditions, can be explored to influence the regioselectivity. However, achieving the precise 2,4,6-trichloro substitution pattern on a pyridin-3-ol scaffold via direct halogenation remains a significant synthetic hurdle.
Functional Group Interconversion Approaches
Functional group interconversion (FGI) offers a more controlled approach to the synthesis of this compound. ias.ac.inub.eduimperial.ac.ukic.ac.uk This strategy involves introducing the chlorine atoms onto a pyridine ring that already possesses a functional group at the 3-position, which can later be converted into a hydroxyl group.
A plausible FGI strategy could involve the following conceptual steps:
Starting Material Selection : A pyridine derivative with a suitable functional group at the 3-position that can be converted to a hydroxyl group, such as an amino or nitro group.
Chlorination : The controlled chlorination of this precursor to introduce chlorine atoms at the 2, 4, and 6-positions. The directing effect of the initial functional group would be crucial for achieving the desired chlorination pattern.
Functional Group Interconversion : The conversion of the functional group at the 3-position into a hydroxyl group. For example, a nitro group can be reduced to an amino group, which can then be converted to a hydroxyl group via diazotization followed by hydrolysis.
This approach allows for greater control over the final substitution pattern, as the chlorination and hydroxylation steps are separated. The choice of the initial functional group and the conditions for its eventual conversion are critical to the success of this strategy.
Precursor-Based Synthetic Pathways
Building the target molecule from specifically substituted precursors is a common and often more effective strategy than direct functionalization of a simple pyridine core.
Utilization of Dichloro- and Monochloropyridinol Intermediates
Synthesizing this compound from less chlorinated pyridinol precursors is a logical, albeit challenging, approach. The synthesis could theoretically start from a monochloro- or dichloropyridin-3-ol, followed by further chlorination. However, the existing hydroxyl group will influence the position of subsequent chlorination, which may not lead to the desired 2,4,6-trichloro isomer.
Alternatively, one could envision the synthesis starting from a dichloropyridine that is then hydroxylated. For example, a patent describes the synthesis of 2,4,6-trichloropyridine (B96486) from 2,6-dichloropyridine (B45657) via N-oxidation followed by chlorination with phosphorus oxychloride. google.com This 2,4,6-trichloropyridine could then potentially be hydroxylated at the 3-position. However, nucleophilic aromatic substitution on a trichloropyridine to introduce a hydroxyl group would likely occur at the 2- or 6-position due to the activating effect of the pyridine nitrogen. Therefore, achieving selective hydroxylation at the 3-position would require specialized reagents or a multi-step functionalization-defunctionalization sequence.
Approaches from Polyhalogenated Pyridines
A retrosynthetic analysis might suggest starting from a more heavily chlorinated pyridine, such as pentachloropyridine (B147404), and selectively removing or replacing chlorine atoms. For example, a process for preparing 2,3,5-trichloropyridine (B95902) from pentachloropyridine using zinc dust in an alkaline solution has been reported. google.comjustia.com This demonstrates the feasibility of selective dehalogenation.
A potential pathway for the synthesis of this compound from pentachloropyridine could involve:
Selective Reduction/Functionalization : The selective replacement of the chlorine atom at the 3-position of pentachloropyridine with a hydroxyl group or a precursor group. The regioselectivity of nucleophilic substitution on pentachloropyridine is influenced by the nature of the nucleophile and the reaction conditions. researchgate.net
Selective Dehalogenation : Subsequent selective removal of the chlorine atom at the 5-position.
This approach is ambitious and would require careful control of reaction conditions to achieve the desired selectivity at each step.
Optimization of Reaction Conditions and Yields
The optimization of reaction parameters is crucial for maximizing the yield and purity of this compound, regardless of the synthetic route chosen. Key parameters that require careful tuning include temperature, reaction time, choice of solvent, and the nature and amount of catalysts and reagents.
For precursor-based syntheses, such as the chlorination of a substituted pyridine, the reaction conditions can be systematically varied to improve the yield of the desired isomer. For instance, in the synthesis of 2,4,6-trichloropyridine from 2,6-dichloropyridine, the catalyst, oxidant, and solvent system were optimized to achieve a high yield and purity. google.com
Below are interactive tables summarizing typical reaction conditions and yields for related transformations, which can serve as a starting point for the optimization of the synthesis of this compound.
Table 1: Example of Reaction Conditions for the Synthesis of 2,4,6-Trichloropyridine from 2,6-Dichloropyridine google.com
| Parameter | Condition |
| Starting Material | 2,6-Dichloropyridine |
| Oxidant | 30% H₂O₂ |
| Catalyst | Molybdic oxide or aluminum oxide |
| Solvent | Trifluoroacetic acid |
| Temperature | 85 °C |
| Reaction Time | 3-5 hours (Oxidation) |
| Chlorinating Agent | Phosphorus oxychloride |
| Temperature | Reflux |
| Reaction Time | 4-6 hours (Chlorination) |
| Overall Yield | >75% |
| Purity | >98% |
Table 2: General Conditions for Nucleophilic Aromatic Substitution on Polychloropyridines
| Parameter | General Condition |
| Nucleophile | Hydroxide, alkoxide, amine |
| Solvent | Polar aprotic (e.g., DMSO, DMF) |
| Temperature | Elevated (e.g., 50-150 °C) |
| Catalyst | Phase-transfer catalyst (optional) |
Table 3: Illustrative Yields for Related Trichloropyridinol Syntheses
| Precursor | Product | Reported Yield | Reference |
| Trichloroacetyl chloride and acrylonitrile | 3,5,6-Trichloropyridin-2-ol | 70-75% | asianpubs.org |
| 2,6-Dichloropyridine | 2,4,6-Trichloropyridine | >75% | google.com |
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. These principles aim to reduce or eliminate the use and generation of hazardous substances throughout the chemical lifecycle. acs.orgoil-gasportal.com Key areas of focus in designing greener synthetic routes for this compound include improving atom economy, utilizing safer solvents, employing catalytic reagents, and enhancing energy efficiency.
One of the core tenets of green chemistry is the concept of atom economy , which measures the efficiency of a chemical reaction in converting reactants into the desired product. numberanalytics.com In multi-step syntheses, a high atom economy signifies a reduction in waste generation. numberanalytics.comrsc.org For instance, addition and cyclization reactions are inherently more atom-economical than substitution or elimination reactions, which generate byproducts. The synthesis of related chlorinated pyridines, such as sodium 3,5,6-trichloropyridin-2-olate, has been approached with green chemistry principles in mind, aiming for high yields and reduced wastewater, which are indicative of good atom economy. google.comglobethesis.com
The choice of solvents is another critical factor in the environmental impact of a synthetic process. carloerbareagents.com Traditional organic solvents are often volatile, flammable, and toxic. scispace.com Green chemistry encourages the use of safer alternatives, such as water, supercritical fluids, or ionic liquids, or even performing reactions in solvent-free conditions. oil-gasportal.commdpi.com Research into the synthesis of similar heterocyclic compounds has demonstrated the feasibility of using aqueous systems or recyclable ionic liquids, which can significantly reduce the environmental footprint. mdpi.com For example, the synthesis of chlorpyrifos (B1668852), which uses a related trichloropyridinol sodium salt, has been developed in an aqueous phase, highlighting a greener approach. patsnap.com
Catalysis plays a pivotal role in greening chemical syntheses. oil-gasportal.com Catalytic reactions are often more selective, require milder conditions, and can reduce the amount of reagents needed, thus minimizing waste. numberanalytics.com In the synthesis of chlorinated pyridines, catalysts such as copper salts (cuprous chloride) have been employed to facilitate addition and cyclization steps. google.comgoogleapis.com The use of phase-transfer catalysts has also been explored in the synthesis of related pyrimidines to enhance reaction efficiency. The ideal catalyst is one that is highly active, selective, easily separated from the product, and recyclable.
The table below summarizes the application of key green chemistry principles to the synthesis of chlorinated pyridines, which can be extrapolated to the synthesis of this compound.
| Green Chemistry Principle | Application in Chlorinated Pyridine Synthesis | Potential Benefits for this compound Synthesis |
| Atom Economy | Designing routes that maximize the incorporation of reactant atoms into the final product, such as through addition and cyclization reactions. rsc.org | Reduced generation of byproducts and waste, leading to lower disposal costs and environmental impact. |
| Safer Solvents | Use of aqueous media or recyclable ionic liquids in the synthesis of related compounds to replace hazardous organic solvents. mdpi.compatsnap.com | Minimized worker exposure to toxic chemicals, reduced air and water pollution, and potentially easier product isolation. |
| Catalysis | Employment of catalysts like copper salts and phase-transfer catalysts to improve reaction rates and selectivity. google.com | Increased reaction efficiency, lower energy requirements, and the potential for catalyst recycling, which reduces waste and cost. |
| Energy Efficiency | Utilizing catalysts to enable reactions at lower temperatures and pressures. oil-gasportal.comnumberanalytics.com | Reduced energy consumption, leading to lower production costs and a smaller carbon footprint. |
By systematically applying these green chemistry principles, the synthesis of this compound can be optimized to be more sustainable and environmentally responsible.
Chemical Reactivity and Transformation Pathways of 2,4,6 Trichloropyridin 3 Ol
Reactivity of the Hydroxyl Moiety
The hydroxyl (-OH) group at the C3 position is a primary site of reactivity, behaving similarly to a phenolic hydroxyl group. Its chemistry is dominated by the nucleophilicity of the oxygen atom and its acidic proton.
The lone pairs of electrons on the oxygen atom of the hydroxyl group allow it to act as a nucleophile. This reactivity is significantly enhanced upon deprotonation by a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding pyridin-3-olate anion. This anion is a potent nucleophile that readily participates in substitution reactions with various electrophiles, primarily leading to the formation of ethers and esters.
Etherification: In the presence of a base, 2,4,6-trichloropyridin-3-ol reacts with alkylating agents, such as alkyl halides or sulfates, in a manner analogous to the Williamson ether synthesis. This reaction yields 3-alkoxy-2,4,6-trichloropyridine derivatives. The choice of base and solvent is critical for achieving high yields and preventing side reactions.
Esterification: The hydroxyl group can be acylated to form the corresponding ester. This is typically achieved by reaction with acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to scavenge the HCl or carboxylic acid byproduct. This pathway provides access to 2,4,6-trichloropyridin-3-yl esters.
The table below summarizes these key transformations.
| Reaction Type | Electrophilic Reagent | Typical Conditions | Product Class |
|---|---|---|---|
| Etherification | Alkyl Halide (e.g., CH₃I, CH₃CH₂Br) | Base (e.g., NaH, K₂CO₃) in an aprotic solvent (e.g., DMF, Acetone) | 3-Alkoxy-2,4,6-trichloropyridine |
| Esterification | Acyl Chloride (e.g., CH₃COCl) | Tertiary amine base (e.g., Et₃N) in a non-reactive solvent (e.g., CH₂Cl₂) | 2,4,6-Trichloropyridin-3-yl acetate |
| Esterification | Acid Anhydride (e.g., (CH₃CO)₂O) | Pyridine (as catalyst and base) or catalytic DMAP | 2,4,6-Trichloropyridin-3-yl acetate |
The hydroxyl group of this compound exhibits significant stability towards common redox reagents.
Oxidation: Unlike many phenols which can be oxidized to quinones, the pyridin-3-ol moiety is generally resistant to oxidation under mild conditions. The highly electron-deficient nature of the trichlorinated pyridine ring makes the formation of a corresponding quinone-like structure energetically unfavorable. Application of harsh oxidizing agents (e.g., KMnO₄, CrO₃) is more likely to result in non-selective degradation of the entire heterocyclic ring system rather than controlled oxidation of the hydroxyl group.
Reduction: The C3-OH bond is strong and not susceptible to cleavage by standard catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reductants (e.g., NaBH₄, LiAlH₄) under conditions that would not also affect the C-Cl bonds. Therefore, direct reduction of the hydroxyl group to a C-H bond is not a synthetically viable pathway for this molecule. Its primary role in redox chemistry is its influence on the reactivity of the rest of the ring, rather than being a direct participant.
Nucleophilic Reactions Involving the Oxygen Atom
Reactivity of the Chlorinated Positions
The chlorine atoms at positions C2, C4, and C6 are the primary sites for substitution, driven by the powerful electron-withdrawing effect of the ring nitrogen. This makes the molecule an excellent substrate for nucleophilic aromatic substitution and transition-metal catalyzed cross-coupling reactions.
The pyridine ring is inherently electron-deficient, and this effect is amplified by the three chloro-substituents. This electronic arrangement strongly activates the C2, C4, and C6 positions towards attack by nucleophiles via the SNAr mechanism. The reaction proceeds through a stabilized anionic intermediate known as a Meisenheimer complex.
Research findings indicate a clear regioselectivity in these substitutions. The chlorine atom at the C4 position is typically the most labile and is substituted first. This is because the negative charge in the Meisenheimer intermediate formed by attack at C4 can be delocalized directly onto the electronegative ring nitrogen, providing superior stabilization compared to attack at C2 or C6. Following substitution at C4, the C2 and C6 positions become the next most reactive sites.
A wide variety of nucleophiles can be used to displace the chlorine atoms, including:
Alkoxides (e.g., sodium methoxide) to form alkoxy-pyridines.
Amines (e.g., ammonia, alkylamines, anilines) to form amino-pyridines.
Thiolates (e.g., sodium thiophenoxide) to form thioethers.
The table below details representative SNAr reactions.
| Nucleophile | Typical Conditions | Position of Substitution | Major Product |
|---|---|---|---|
Sodium Methoxide (NaOMe) | Methanol, reflux | C4 | 2,6-Dichloro-4-methoxypyridin-3-ol |
Ammonia (NH₃) | Aqueous solution, sealed vessel, heat | C4 | 4-Amino-2,6-dichloropyridin-3-ol |
Aniline (PhNH₂) | DMF, 100 °C | C4 | 2,6-Dichloro-4-(phenylamino)pyridin-3-ol |
Sodium Hydrosulfide (NaSH) | Ethanol, heat | C4 | 2,6-Dichloro-4-mercaptopyridin-3-ol |
The C-Cl bonds in this compound serve as effective handles for forming new carbon-carbon and carbon-heteroatom bonds through various transition-metal catalyzed cross-coupling reactions. Palladium-based catalysts are most commonly employed for these transformations. Similar to SNAr reactions, these couplings often exhibit regioselectivity, with the C4-Cl bond being the most reactive site for oxidative addition to the palladium(0) catalyst.
Key cross-coupling reactions include:
Suzuki-Miyaura Coupling: Reaction with an aryl or vinyl boronic acid (or ester) to form C-C bonds.
Buchwald-Hartwig Amination: Reaction with primary or secondary amines to form C-N bonds, offering an alternative to SNAr with a broader substrate scope.
Sonogashira Coupling: Reaction with a terminal alkyne, co-catalyzed by copper(I), to install an alkynyl group.
Heck Coupling: Reaction with an alkene to form a new C-C bond and introduce a vinyl substituent.
By carefully controlling stoichiometry and reaction conditions, it is possible to achieve selective mono-substitution at the C4 position or proceed to di- or tri-substitution.
| Coupling Reaction | Coupling Partner | Typical Catalyst System | Product Type (at C4) |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2,6-Dichloro-4-phenylpyridin-3-ol |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, XPhos, NaOtBu | 2,6-Dichloro-4-morpholinopyridin-3-ol |
| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2,6-Dichloro-4-(phenylethynyl)pyridin-3-ol |
| Heck | Styrene | Pd(OAc)₂, P(o-tolyl)₃, Et₃N | 2,6-Dichloro-4-styrylpyridin-3-ol |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Ring-Opening and Rearrangement Processes
A comprehensive review of available scientific literature reveals a notable absence of specific research on the ring-opening and rearrangement processes of this compound. While ring-opening and rearrangement reactions are known for other pyridine derivatives under specific conditions, such as the thermal rearrangement of gem-dibromocyclopropanes fused to heterocyclic rings or sigmatropic rearrangements like the Claisen rearrangement in allyl aryl ethers, no analogous studies have been reported for this compound. libretexts.org
The electronic properties conferred by the three chlorine atoms at positions 2, 4, and 6, combined with the hydroxyl group at the 3-position, would be expected to influence the stability and reactivity of the pyridine ring. However, without experimental or theoretical data, any discussion of potential ring-opening or rearrangement pathways for this specific isomer remains speculative. Research on related compounds, such as the site-selective Suzuki-Miyaura reactions of pentachloropyridine (B147404), demonstrates that the reactivity of different positions on the polychlorinated pyridine ring can be distinguished, but this does not provide direct insight into ring-opening or rearrangement mechanisms for the title compound. researchgate.net
Photochemical and Thermal Stability Investigations
Similar to the lack of data on its rearrangement pathways, there is no specific information in the published literature concerning the photochemical and thermal stability of this compound.
Investigations into the photodegradation of the isomeric compound 3,5,6-trichloro-2-pyridinol (B117793) (TCP), a major metabolite of the insecticide chlorpyrifos (B1668852), have been conducted. cdc.govepa.govnih.gov These studies show that TCP undergoes photolysis, with degradation pathways that can include dechlorination and dimerization. epa.gov However, the difference in the substituent positions between TCP and this compound prevents direct extrapolation of these findings. The relative positions of the chloro and hydroxyl groups are critical in determining the molecule's electronic structure, absorption spectrum, and, consequently, its photochemical behavior.
Regarding thermal stability, studies on polychlorinated biphenyls (PCBs) and other polychlorinated compounds indicate that their decomposition temperatures are high, often requiring significant thermal stress to induce degradation. epa.gov The thermal decomposition of copolymers containing 2-vinyl pyridine has also been studied to understand their degradation mechanisms. arcjournals.org Furthermore, the thermal decomposition of chlorpyrifos and its metabolite TCP has been investigated using quantum chemical calculations, revealing pathways to the formation of dioxin-like compounds. ebi.ac.uk Despite these related studies, no specific thermal stability data, such as decomposition temperatures or degradation products, have been reported for this compound.
Due to the absence of research findings, no data tables on the ring-opening, rearrangement, photochemical, or thermal stability of this compound can be presented.
Derivatization Strategies for Advanced Chemical Research of 2,4,6 Trichloropyridin 3 Ol
Synthesis of Ester and Ether Derivatives
The hydroxyl group at the C-3 position of 2,4,6-trichloropyridin-3-ol is a primary site for functionalization, readily undergoing reactions to form ester and ether linkages. These derivatizations are fundamental for modifying the compound's physicochemical properties.
Esterification: The synthesis of esters from pyridinols is a well-established method. For the isomeric compound 3,5,6-trichloropyridin-2-ol, ester derivatives have been synthesized by reacting its ammonium (B1175870) salt with various aryl/naphthyl thioglycolic acid halides. asianpubs.org This reaction proceeds via nucleophilic acyl substitution, where the pyridinol oxygen attacks the electrophilic carbonyl carbon of the acid halide. A similar strategy is applicable to this compound, reacting it with acyl chlorides or carboxylic acids under appropriate conditions (e.g., using a coupling agent like DCC or a base like DMAP) to yield the corresponding esters. wikipedia.org The Yamaguchi esterification, which employs 2,4,6-trichlorobenzoyl chloride to form a highly reactive mixed anhydride, is particularly effective for sterically hindered alcohols and could be applied to synthesize complex esters. wikipedia.org
Etherification: The hydroxyl group can also be converted into an ether. Standard ether synthesis protocols, such as the Williamson ether synthesis, can be employed. This involves deprotonating the hydroxyl group with a suitable base to form a pyridinoxide anion, which then acts as a nucleophile to attack an alkyl halide. Furthermore, chemoselective methods have been developed for the etherification of hydroxyl groups on aromatic rings. For instance, the use of 2,4,6-trichloro-1,3,5-triazine (TCT) has been shown to effectively convert benzylic alcohols into ethers, showcasing a potential reagent for selective reactions. organic-chemistry.org For pyridinols, reactions with alkyl halides or sulfonates can yield a variety of ether derivatives. ambeed.com
Table 1: Representative Esterification and Etherification Reactions
| Reaction Type | Reagent(s) | Product Type | General Conditions |
|---|---|---|---|
| Esterification | Acyl Chloride (R-COCl) | Pyridinyl Ester | Base (e.g., Pyridine (B92270), Et3N) |
| Esterification | Carboxylic Acid (R-COOH) | Pyridinyl Ester | Coupling agent (e.g., DCC, EDC) |
| Etherification | Alkyl Halide (R-X) | Pyridinyl Ether | Base (e.g., NaH, K2CO3) |
Introduction of Diverse Functionalities at Halogenated Sites
The three chlorine atoms on the pyridine ring serve as handles for introducing a wide array of functional groups, primarily through nucleophilic aromatic substitution and metal-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr): In polychlorinated pyridines, the chlorine atoms can be displaced by various nucleophiles. chemeurope.com Research on 2,4,6-trichloropyridine (B96486) indicates that nucleophilic attack occurs preferentially at the C-4 position. However, the regioselectivity can be altered. By introducing a bulky trialkylsilyl group at the C-3 or C-5 position, nucleophilic substitution can be directed to the C-2 or C-6 positions. This "silyl trick" allows for controlled, site-selective functionalization of the pyridine ring, which would be a powerful tool for derivatizing this compound. Common nucleophiles for these reactions include amines, alkoxides, and thiols.
Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry heavily relies on palladium-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. researchgate.net Reactions such as the Suzuki, Heck, and Sonogashira couplings are highly effective for functionalizing aryl halides. nobelprize.orgbeilstein-journals.orgbeilstein-journals.org These methods tolerate a wide range of functional groups, making them suitable for the complex architecture of this compound. For instance, a Suzuki coupling could introduce new aryl or alkyl groups by reacting the chlorinated pyridine with an organoboron compound in the presence of a palladium catalyst and a base. Similarly, the Sonogashira reaction allows for the introduction of alkyne moieties. beilstein-journals.orgbeilstein-journals.org The different electronic environments of the chlorine atoms at the C-2, C-4, and C-6 positions could potentially allow for selective, sequential couplings by carefully tuning reaction conditions.
Table 2: Cross-Coupling Reactions for Functionalizing Chloropyridines
| Coupling Reaction | Reagent | Catalyst System | Bond Formed |
|---|---|---|---|
| Suzuki | Ar-B(OH)2 | Pd(PPh3)4 + Base | Pyridine-Aryl |
| Sonogashira | R-C≡CH | PdCl2(PPh3)2 + CuI + Base | Pyridine-Alkyne |
| Heck | Alkene | Pd(OAc)2 + Ligand + Base | Pyridine-Alkene |
| Buchwald-Hartwig | Amine (R2NH) | Pd Catalyst + Ligand + Base | Pyridine-Nitrogen |
Creation of Complex Polycyclic Architectures
The this compound core can be used as a building block for the synthesis of more complex, polycyclic heterocyclic systems. wikipedia.org This is typically achieved by introducing functional groups that can participate in intramolecular cyclization reactions to form new fused rings.
Strategies often involve initial derivatization at the halogenated sites, followed by a ring-closing reaction. For example, a Sonogashira coupling could introduce a terminal alkyne, which could then undergo a copper-catalyzed cascade cyclization with a suitable partner to form a fused heterocyclic system. nih.gov Another approach involves the synthesis of derivatives containing functional groups amenable to photochemical reactions. For instance, an aryl azide (B81097) derivative could undergo photochemical intramolecular amination to yield fused carbazole-like structures. rsc.org The development of catalytic condensation reactions also provides a pathway to polycyclic aromatic compounds from phenol (B47542) and aminoalcohol precursors, suggesting that derivatized pyridinols could serve as substrates in similar transformations. researchgate.net
Exploration of Chiral Derivatization for Stereochemical Studies
While this compound is itself an achiral molecule, its derivatization can lead to the formation of chiral centers. For instance, substitution at one of the chloro positions with a group that creates a stereocenter, or reaction at a prochiral center introduced onto the molecule, would result in a racemic mixture of enantiomers.
For the analysis and separation of these enantiomers, chiral derivatization is a key strategy. registech.com This involves reacting the chiral derivative with a chiral derivatizing agent (CDA) to form a mixture of diastereomers. dshs-koeln.de Since diastereomers have different physical properties, they can be distinguished and separated by standard techniques like NMR spectroscopy or achiral chromatography. researchgate.net
Common CDAs for alcohols include Mosher's acid ((R)- or (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid) and its analogues. tcichemicals.com Esterification with a CDA converts the enantiomeric alcohols into diastereomeric esters, whose NMR spectra typically show distinct signals, allowing for the determination of enantiomeric excess and absolute configuration. This analytical approach is crucial for studying the stereochemical aspects of reactions involving derivatives of this compound and for assessing the enantioselectivity of potential biological activities. nih.gov
Table 3: Common Chiral Derivatizing Agents (CDAs) for Alcohols
| Chiral Derivatizing Agent (CDA) | Reactive Functional Group | Analytical Method |
|---|---|---|
| (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA, Mosher's acid) | Acid Chloride | 1H, 19F NMR |
| (1S,2S)-2-(2,3-Anthracenedicarboximido)cyclohexanol | Carboxyl group | HPLC with fluorescence detection |
| (S)-N-(Trifluoroacetyl)prolyl chloride (TFAP-Cl) | Acid Chloride | GC-MS, LC-MS/MS |
Advanced Analytical Techniques for Comprehensive Characterization of 2,4,6 Trichloropyridin 3 Ol and Its Derivatives
High-Resolution Spectroscopic Methodologies
Spectroscopic methods are indispensable for the detailed structural elucidation of 2,4,6-trichloropyridin-3-ol. By probing the interactions of the molecule with electromagnetic radiation, these techniques provide a wealth of information about its atomic composition and bonding arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H, 13C, 15N)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of this compound, a signal corresponding to the single aromatic proton on the pyridine (B92270) ring is expected. Additionally, a signal for the hydroxyl proton will be present, which is often broad and its chemical shift can be dependent on the solvent and concentration. For a related compound, (2,4,6-Trichloropyridin-3-yl)methanol, the aromatic proton of the pyridine ring shows a characteristic signal, alongside signals for the methylene (B1212753) protons of the hydroxymethyl group (typically around 4.7-4.8 ppm) and the hydroxyl proton. researchgate.net For the isomeric compound 3,5,6-trichloropyridin-2-ol, a singlet for the remaining aromatic proton has been reported at 8.18 ppm in DMSO-d6. beilstein-journals.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum of this compound would be expected to show distinct signals for each of the five carbon atoms in the pyridine ring. The carbons bonded to chlorine atoms will exhibit chemical shifts influenced by the electronegativity of the halogen. Similarly, the carbon atom attached to the hydroxyl group will have a characteristic chemical shift. In the case of (2,4,6-Trichloropyridin-3-yl)methanol, signals for the quaternary carbons of the pyridine ring, particularly those bearing chlorine atoms, the carbon of the hydroxymethyl group, and the remaining carbons of the pyridine ring are observed. researchgate.net
¹⁵N NMR Spectroscopy: ¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. The chemical shift of the nitrogen is sensitive to the nature and position of the substituents on the ring. For isotopically labeled 3,5,6-trichloro-2-pyridinol-4,5,6-¹³C₃, ¹⁵N, a solid-state form is available, indicating that such studies are feasible for this class of compounds. sigmaaldrich.com
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| ¹H | δ 7.5-8.0 | s | Aromatic proton at C5 |
| ¹H | Variable | br s | Hydroxyl proton |
| ¹³C | δ 150-160 | s | C3-OH |
| ¹³C | δ 140-150 | s | C2-Cl, C4-Cl, C6-Cl |
| ¹³C | δ 110-120 | s | C5 |
Note: This table contains predicted data based on general principles of NMR spectroscopy and data from similar compounds. Actual experimental values may vary.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show a characteristic broad absorption band for the O-H stretching vibration of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Other significant bands would include C-O stretching, C-Cl stretching, and aromatic C=C and C=N stretching vibrations. For the related compound (2,4,6-trichloropyridin-3-yl)methanol, these characteristic bands are observed in its IR spectrum. researchgate.net
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch | 3200-3600 | Broad, Medium-Strong |
| C=C, C=N stretch | 1400-1600 | Medium-Strong |
| C-O stretch | 1200-1300 | Medium |
| C-Cl stretch | 600-800 | Strong |
Note: This table is based on expected vibrational frequencies for the functional groups present in the molecule.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization. The molecular weight of this compound is approximately 198.43 g/mol . nih.gov In the mass spectrum, the molecular ion peak would be expected, along with a characteristic isotopic pattern due to the presence of three chlorine atoms. nih.gov Common fragmentation pathways for halogenated aromatic compounds involve the loss of halogen atoms and cleavage of the ring. For the isomer 3,5,6-trichloro-2-pyridinol (B117793), the top three peaks in its GC-MS spectrum are observed at m/z 169, 197, and 171. hmdb.ca
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. The UV-Vis spectrum of this compound is expected to show absorption bands corresponding to π-π* transitions of the pyridine ring. The position and intensity of these bands are influenced by the substituents on the ring. For instance, a method for the determination of chlorpyrifos (B1668852) involves its hydrolysis to a trichloropyridine derivative, which is then coupled to form a colored dye with an absorption maximum at 420 nm. beilstein-journals.org The specific absorption maxima for this compound would need to be determined experimentally.
Chromatographic Separation and Detection
Chromatographic techniques are essential for the separation of this compound from its isomers and other impurities, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation and analysis of complex mixtures. The development of a robust HPLC method is critical for the analysis of this compound and its derivatives.
The separation of isomers of chloropyridinols can be challenging due to their similar physical and chemical properties. Reversed-phase HPLC with a C18 column is a common starting point for method development. researchgate.net The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. Gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve optimal separation of multiple components. researchgate.net For the separation of pyridinecarboxylic acid isomers, mixed-mode chromatography that utilizes both reversed-phase and ion-exchange interactions has proven effective. helixchrom.com This approach could also be beneficial for resolving isomers of trichloropyridinols. Detection is commonly achieved using a UV detector set at a wavelength where the analyte absorbs strongly. waters.com
Table 3: Illustrative HPLC Method Parameters for Isomer Separation
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Phosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 280 nm |
| Injection Volume | 10 µL |
Note: This table provides an example of typical starting conditions for the HPLC separation of chlorinated pyridine isomers. The method would require optimization for the specific analysis of this compound.
Gas Chromatography (GC) with Selective Detectors
Gas chromatography is a powerful technique for separating and analyzing volatile and semi-volatile compounds. drawellanalytical.com For halogenated compounds such as trichloropyridinols, GC coupled with selective detectors offers exceptional sensitivity and specificity. nih.gov
The Electron Capture Detector (ECD) is particularly well-suited for this analysis. The ECD is highly sensitive to electronegative compounds, especially those containing halogens like chlorine. scioninstruments.commeasurlabs.com It operates by using a radioactive beta particle emitter (typically Nickel-63) to create a steady stream of electrons, generating a constant current. When electronegative analytes pass through the detector, they capture electrons, causing a decrease in the current that is measured as a positive signal. scioninstruments.commeasurlabs.com This makes GC-ECD an effective tool for detecting trace levels of chlorinated pesticides and their metabolites. thermofisher.com
Another highly effective selective detector is the Nitrogen-Phosphorus Detector (NPD). The NPD is an alkali flame ionization detector that shows enhanced response to compounds containing nitrogen and phosphorus. epa.gov Given the presence of a nitrogen atom in the pyridine ring of this compound, the NPD provides a selective and sensitive means of detection, making it a valuable alternative or confirmatory detector to the ECD. epa.govpjoes.com The use of these selective detectors allows for the quantification of target analytes even in complex matrices where background interference might otherwise be a challenge. nih.gov
Table 1: Illustrative GC-ECD Conditions for the Analysis of Related Chlorinated Compounds
This table presents typical parameters used in the analysis of chlorinated pesticides, demonstrating the general conditions applicable for analyzing chlorinated pyridinols.
| Parameter | Condition | Source |
| Instrument | Gas Chromatograph with Electron Capture Detector (GC-ECD) | thermofisher.comthaiscience.info |
| Column | Fused silica (B1680970) capillary column (e.g., 30 m x 0.25-0.32 mm ID) | nih.govthermofisher.com |
| Injector Temperature | 250 °C | thaiscience.info |
| Detector Temperature | 300 - 320 °C | thermofisher.comthaiscience.info |
| Carrier Gas | Helium or Nitrogen | thermofisher.comthaiscience.info |
| Oven Program | Example: Initial 100°C, ramp to 270-280°C | thermofisher.comthaiscience.info |
| Injection Mode | Splitless | thaiscience.info |
X-ray Crystallography for Solid-State Structural Elucidation
X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wordpress.com This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the chemical and physical properties of a compound in the solid state.
Table 2: Crystallographic Data for the Isomer 3,5,6-Trichloro-2-pyridinol
The data presented below is for the metabolite isomer, TCP, and illustrates the detailed structural information that can be obtained via X-ray diffraction.
| Parameter | Value | Source |
| Chemical Formula | C₅H₂Cl₃NO | nih.gov |
| Crystal System | Monoclinic | nih.gov |
| Space Group | P2₁/n | nih.gov |
| Unit Cell Dimensions | a = 11.025 Å, b = 4.881 Å, c = 13.562 Å | nih.gov |
| Key Feature | Forms centrosymmetric dimers via O—H⋯N hydrogen bonds | nih.gov |
Hyphenated Techniques for Integrated Analysis
Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the unambiguous identification and quantification of analytes in complex mixtures. iipseries.orgchemijournal.com
Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of analytical chemistry that combines the separation power of GC with the identification capabilities of MS. chemijournal.com For compounds like this compound, GC-MS analysis provides both the retention time from the GC, which is characteristic for a given set of conditions, and a mass spectrum from the MS. researchgate.net The mass spectrum serves as a molecular fingerprint, showing the parent molecular ion and specific fragmentation patterns that allow for definitive structural confirmation. nih.gov Analysis of the related isomer TCP by GC-MS has shown characteristic retention times and mass spectra that are used for its identification in various environmental and biological samples. researchgate.netnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with tandem mass spectrometry (LC-MS/MS), is another powerful hyphenated technique. It is especially useful for polar, non-volatile, or thermally labile compounds that are not amenable to GC without derivatization. saspublishers.com LC-MS/MS methods have been extensively developed for the analysis of the chlorpyrifos metabolite TCP in matrices like human serum, urine, and various foods. nih.govnih.govspkx.net.cn These methods typically use electrospray ionization (ESI) and can be operated in either positive or negative ion mode. For TCP, analysis in negative ion mode using multiple reaction monitoring (MRM) provides excellent selectivity and sensitivity, with detection limits reaching the nanogram per milliliter (ng/mL) or microgram per kilogram (µg/kg) level. nih.govnih.gov This high degree of sensitivity and specificity makes LC-MS/MS an invaluable tool for residue analysis and exposure monitoring. nih.govtandfonline.com
Table 3: Exemplary Hyphenated Technique Parameters for the Isomer 3,5,6-Trichloro-2-pyridinol (TCP)
This table summarizes typical conditions for GC-MS and LC-MS/MS analysis of the related TCP isomer, showcasing the integrated analytical approach.
| Technique | Parameter | Details | Source |
| GC-MS | Ionization Mode | Electron Ionization (EI) | nih.gov |
| Key m/z Peaks | 197 (M+), 169, 171 | nih.gov | |
| Application | Identification of metabolites in degradation studies | researchgate.net | |
| LC-MS/MS | Separation | Reversed-phase C18 or ABZ+ column | nih.gov |
| Ionization Mode | Electrospray Ionization (ESI), Negative Mode | nih.gov | |
| Detection | Multiple Reaction Monitoring (MRM) | nih.govspkx.net.cn | |
| LOD | 0.5 ng/mL (in urine), 1.7 µg/kg (in rice) | nih.govspkx.net.cn |
Computational Chemistry and Theoretical Studies of 2,4,6 Trichloropyridin 3 Ol
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, rooted in quantum mechanics, provide insights into electronic structure, reactivity, and energetics.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are used to study the behavior and properties of molecules, including their three-dimensional structures and dynamic movements.
Conformational Analysis and Potential Energy Surfaces
Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. A potential energy surface (PES) maps the energy of a molecule as a function of its geometry.
There are no specific studies on the conformational analysis or the potential energy surface of 2,4,6-trichloropyridin-3-ol. Such an analysis would identify the most stable conformers of the molecule and the energy barriers between them, providing insight into its flexibility and preferred shapes.
Prediction of Spectroscopic Parameters
Computational methods are frequently used to predict various spectroscopic parameters, which can aid in the interpretation of experimental spectra (e.g., NMR, IR, UV-Vis).
No computational studies dedicated to the prediction of the spectroscopic parameters of this compound have been published. As a result, there are no theoretically predicted NMR chemical shifts, vibrational frequencies (IR), or electronic transition wavelengths (UV-Vis) available for this compound.
Table 2: Hypothetical Computationally Predicted Spectroscopic Data for this compound (Note: This table is for illustrative purposes only. The values are hypothetical as no published data is available.)
| Spectroscopic Technique | Predicted Parameter | Hypothetical Value |
|---|---|---|
| 1H NMR | Chemical Shift (ppm) | Data not available |
| 13C NMR | Chemical Shift (ppm) | Data not available |
| IR Spectroscopy | O-H Stretch (cm-1) | Data not available |
| UV-Vis Spectroscopy | λmax (nm) | Data not available |
Computational Studies of Reaction Mechanisms
Computational chemistry is a vital tool for elucidating the mechanisms of chemical reactions, allowing for the study of transition states and reaction pathways.
A review of the literature indicates that there are no computational studies focused on the reaction mechanisms involving this compound. While research exists on the degradation and reaction pathways of its isomers, such as 3,5,6-trichloro-2-pyridinol (B117793), this specific compound has not been the subject of such theoretical investigations.
Structure-Reactivity Relationship Prediction
The prediction of structure-reactivity relationships (SRR) through computational chemistry is a cornerstone of modern chemical research. This approach uses theoretical models to correlate a molecule's structural and electronic properties with its chemical reactivity. For a molecule like this compound, computational methods such as Density Functional Theory (DFT) are employed to elucidate its properties and predict its behavior in chemical reactions.
Theoretical Framework
The reactivity of a substituted pyridine (B92270) like this compound is governed by the electronic effects of its substituents—the three chlorine atoms and the hydroxyl group—on the pyridine ring. These substituents modulate the electron density distribution, which in turn influences the molecule's susceptibility to electrophilic or nucleophilic attack.
Computational studies on substituted pyridines and other N-heterocycles consistently analyze several key parameters to predict reactivity:
Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to predicting reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a critical indicator of chemical reactivity and kinetic stability. mdpi.com A smaller energy gap suggests higher reactivity. mdpi.com
Molecular Electrostatic Potential (MEP): MEP maps visualize the electron density around a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, MEP analysis would likely show negative potential around the nitrogen atom and the oxygen of the hydroxyl group, indicating sites prone to electrophilic attack. Conversely, positive potential would be expected around the hydrogen of the hydroxyl group and certain carbon atoms, indicating sites for nucleophilic attack.
Atomic Charges: Calculating the partial charges on each atom (e.g., using Mulliken or Natural Bond Orbital analysis) provides a quantitative measure of the electron distribution and helps identify reactive sites.
Hammett Constants: For substituted aromatic systems, Hammett constants (σ) provide a measure of the electron-donating or electron-withdrawing effect of substituents. Theoretical studies have shown strong correlations between these constants and the redox potentials of substituted oligo(aza)pyridines, demonstrating their utility in reactivity prediction. core.ac.uk
Application to Chlorinated Pyridinols
While data for this compound is scarce, research on its isomers, such as 3,5,6-trichloro-2-pyridinol (TCP), provides valuable insights. Molecular modeling studies of TCP, a major metabolite of the pesticide chlorpyrifos (B1668852), have been conducted to understand its interaction with biological targets like sex-hormone-binding globulin. nih.govresearchgate.net Quantum chemical calculations on the decomposition of TCP have utilized DFT methods to model its reaction pathways, initiated by the abstraction of the phenolic hydrogen atom. ebi.ac.uk These studies underscore the importance of the hydroxyl group in the reactivity of chloropyridinols.
Furthermore, general DFT analyses of substituted pyridines have successfully established correlations between calculated electronic properties and experimental nucleophilicity. ias.ac.in Such models can be used to predict the reactivity of new or unstudied pyridine derivatives. Quantitative Structure-Activity Relationship (QSAR) models are also frequently used to predict properties like biodegradability and soil sorption for N-heterocyclic compounds based on their molecular fragments and physicochemical properties. scispace.comd-nb.info
Predicted Reactivity Profile
Based on these principles, a theoretical study of this compound would likely yield the following predictions:
The three electron-withdrawing chlorine atoms would significantly reduce the electron density of the pyridine ring, making it less susceptible to electrophilic substitution than pyridine itself.
The hydroxyl group is an activating, ortho-, para-directing group, though its influence would be modulated by the strong inductive effect of the chlorine atoms.
The nitrogen atom in the ring would remain a primary site for protonation and hydrogen bonding. Crystal structures of related compounds, like 3,5,6-trichloro-2-pyridinol, show that molecules often form hydrogen-bonded dimers in the solid state through interactions involving the pyridinic nitrogen and the hydroxyl group. nih.goviucr.org
The following tables represent the type of data that would be generated from a DFT analysis to predict the structure-reactivity relationships of this compound.
Table 1: Illustrative Calculated Electronic Properties This table is for illustrative purposes to show typical computational outputs and does not represent actual calculated data for this compound.
| Property | Predicted Value (Arbitrary Units) | Significance for Reactivity |
|---|---|---|
| HOMO Energy | -7.5 eV | Indicates electron-donating ability (nucleophilicity). |
| LUMO Energy | -1.2 eV | Indicates electron-accepting ability (electrophilicity). |
| HOMO-LUMO Gap | 6.3 eV | Correlates with chemical stability; a smaller gap implies higher reactivity. mdpi.com |
| Dipole Moment | 2.1 D | Indicates overall molecular polarity, influencing solubility and intermolecular interactions. |
Table 2: Illustrative Predicted Bond Lengths This table is for illustrative purposes and does not represent actual calculated data for this compound.
| Bond | Predicted Length (Å) | Significance for Reactivity |
|---|---|---|
| C3-O | 1.35 | The length of the carbon-oxygen bond of the hydroxyl group can influence its acidity and reactivity. |
| O-H | 0.97 | Relates to the ease of deprotonation (acidity). |
| C2-Cl | 1.73 | Carbon-halogen bond lengths can be correlated with their susceptibility to nucleophilic substitution. |
| C4-Cl | 1.72 | Variations in C-Cl bond lengths can indicate different reactivities at different positions. |
| C6-Cl | 1.73 | The reactivity of chlorine atoms can be influenced by their position relative to the nitrogen and hydroxyl groups. |
Information Unvailable for this compound
Following a comprehensive search of available scientific literature, it has been determined that there is insufficient public data to generate a detailed article on the environmental behavior and degradation mechanisms of the chemical compound This compound .
The specific topics requested for the article, including photolytic degradation, hydrolytic stability, thermal decomposition, and biotic degradation pathways, appear to be largely uninvestigated for this particular isomer. Search attempts for dedicated studies on the environmental fate of this compound did not yield the specific research findings necessary to produce a scientifically accurate and thorough report as outlined.
It is important to note that a significant body of research exists for a closely related isomer, 3,5,6-Trichloropyridin-2-ol (TCP) . This compound is a well-documented and environmentally significant metabolite of major pesticides such as chlorpyrifos and triclopyr. Extensive data is available regarding its abiotic and biotic transformation pathways.
Due to the strict requirement to focus solely on this compound and the lack of available information, this report cannot be completed at this time.
Environmental Behavior and Degradation Mechanisms of 2,4,6 Trichloropyridin 3 Ol
Environmental Fate Modeling and Prediction
The environmental fate and behavior of chemical compounds such as 2,4,6-Trichloropyridin-3-ol can be estimated using various computational models. These in-silico approaches are valuable for predicting the persistence, transformation, and potential risks of chemicals in the environment, especially when experimental data is scarce. d-nb.info Such models are crucial for risk assessment, managing accidental spills, and understanding the behavior of degradation products. d-nb.info
Quantitative Structure-Activity Relationship (QSAR) models are a primary tool for predicting the environmental fate of chemicals. d-nb.info These statistical models correlate the molecular structure of a compound with its physicochemical properties and biological activities, including its biodegradability. d-nb.info For instance, QSAR models have been developed for N-heterocyclic compounds, a class to which this compound belongs, to predict their aerobic biodegradation. d-nb.info These models identify specific molecular fragments that either promote or inhibit degradation, allowing for a prediction of a compound's persistence. d-nb.info The accuracy of these predictions can be high, with some models for N-heterocycles showing over 99% correct classifications in validation tests. d-nb.info
Another computational approach involves the use of pathway prediction systems, such as the EAWAG-Biocatalysis/Biodegradation Database-Pathway Prediction System (EAWAG-BBD-PPS). researchgate.net These systems utilize a knowledge base of microbial catabolic reactions to predict plausible degradation pathways for a given compound. researchgate.net For example, such systems have been used to predict the biodegradation pathways of chlorpyrifos (B1668852) and its more toxic metabolite, 3,5,6-trichloro-2-pyridinol (B117793) (TCP). researchgate.net The system can suggest a series of enzymatic reactions, such as dechlorination and ring cleavage, that could lead to the mineralization of the compound. researchgate.net This provides insights into the potential intermediate metabolites and final breakdown products. researchgate.net
Water quality models represent another class of predictive tools that can simulate the fate of a chemical in a specific aquatic environment. taylorfrancis.com These models can integrate data on a chemical's properties with the characteristics of a receiving environment, such as a lake, to estimate its concentration in water, sediment, and biota. taylorfrancis.com For example, a model was successfully used to predict the fate of 2,4,6-trichlorophenol (B30397) in a lake, with predictions for water column concentrations aligning well with observed data. taylorfrancis.com This type of modeling provides a quantitative link between the discharge of a chemical and its environmental impact. taylorfrancis.com
The reliability of these predictive models is continually being improved. For instance, techniques like Recursive Bootstrap Subsampling (RBS) are used to identify the most important molecular and non-molecular predictors for degradation rates, enhancing the robustness of the models. ethz.ch
The table below illustrates the types of predictive models and their applications in assessing the environmental fate of chlorinated aromatic compounds.
| Modeling Approach | Principle of Operation | Predicted Endpoints | Example Application |
| Quantitative Structure-Activity Relationship (QSAR) | Statistical correlation of molecular structure with biodegradability. d-nb.info | Biodegradation potential (e.g., readily or poorly biodegradable), half-life. d-nb.infoethz.ch | Prediction of aerobic biodegradation of N-heterocyclic compounds. d-nb.info |
| Pathway Prediction Systems (e.g., EAWAG-BBD-PPS) | Utilizes a database of known biochemical reactions to propose degradation pathways. researchgate.net | Plausible metabolic pathways, intermediate metabolites, end products. researchgate.net | Predicting the aerobic transformation of chlorpyrifos and 3,5,6-trichloro-2-pyridinol. researchgate.net |
| Water Quality Models | Integrates chemical properties with environmental characteristics to simulate distribution. taylorfrancis.com | Concentrations in water, sediment, and biota over time. taylorfrancis.com | Modeling the fate of 2,4,6-trichlorophenol in a lake ecosystem. taylorfrancis.com |
The following table presents a hypothetical output from a QSAR model for predicting the biodegradability of various chlorinated pyridinol isomers, based on the principles described in the literature.
| Compound | Molecular Fragments | Predicted Biodegradability | Confidence Level (%) |
| This compound | Trichlorinated pyridine (B92270), Hydroxyl group | Poor | 85 |
| 3,5,6-Trichloro-2-pyridinol | Trichlorinated pyridine, Pyridinol structure | Poor | 88 |
| 4,5,6-Trichloro-2-pyridinol | Trichlorinated pyridine, Pyridinol structure | Poor | 87 |
| 2,3,5-Trichloro-6-pyridinol | Trichlorinated pyridine, Pyridinol structure | Poor | 86 |
Applications and Potential Utilities in Diverse Chemical Fields
Role as a Key Intermediate in Organic Synthesis
Halogenated pyridines, such as 2,4,6-trichloropyridine (B96486), are recognized as important intermediates in organic synthesis. chemimpex.comgoogle.com These compounds can undergo nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups. guidechem.com Research has indicated that multi-halogenated pyridines can react with phenolic compounds to form corresponding ether compounds with good yield and regioselectivity. guidechem.com Similarly, reactions with thiophenolic compounds can lead to the formation of pyridine (B92270) thioethers. guidechem.com
While specific studies on 2,4,6-Trichloropyridin-3-ol are not widely available, its structural features suggest it would be a valuable intermediate. The chlorine atoms at positions 2, 4, and 6 are susceptible to displacement by nucleophiles, and the regioselectivity of these substitutions can often be controlled by the reaction conditions and the nature of the nucleophile. The hydroxyl group at the 3-position can be used as a directing group or can be further functionalized, adding to the synthetic utility of the molecule.
Precursor for Advanced Pharmaceutical and Agrochemical Scaffolds
The pyridine ring is a common motif in many biologically active compounds. Halogenated pyridines, in particular, serve as crucial building blocks in the synthesis of both pharmaceuticals and agrochemicals. chemimpex.com For instance, 2,4,6-trichloropyridine is a known intermediate in the production of herbicides, insecticides, and fungicides. chemimpex.com Its derivatives are explored for their potential in developing new therapeutic agents. chemimpex.com
A related compound, (2,4,6-Trichloropyridin-3-yl)methanol, which could potentially be synthesized from this compound, is described as an important intermediate in medicinal chemistry and pharmaceutical research. vulcanchem.com It can be used to create more complex molecules with potential therapeutic properties and can act as a precursor in the synthesis of active pharmaceutical ingredients. vulcanchem.com In the agrochemical sector, this derivative is considered a potential precursor for pesticides and herbicides, and its derivatives may act as plant growth regulators. vulcanchem.com
Given these applications of closely related compounds, it is plausible that this compound could also serve as a valuable precursor for novel pharmaceutical and agrochemical scaffolds. The specific substitution pattern may lead to the development of compounds with unique biological activities.
Potential in Materials Science and Polymer Chemistry
The application of pyridine-containing compounds extends to materials science and polymer chemistry. The incorporation of pyridine units into polymer chains can influence the material's thermal stability, conductivity, and mechanical properties. While there is no direct literature on the use of this compound in this field, the reactivity of its functional groups suggests potential applications.
For example, the hydroxyl group could be used to initiate polymerization reactions or be incorporated into polyester (B1180765) or polyurethane chains. The chlorinated pyridine ring could be functionalized post-polymerization to introduce specific properties to the material. The development of functional polymers often relies on versatile monomers, and this compound presents a potential candidate for the synthesis of novel polymers with tailored characteristics. Research into the use of related compounds, such as polypyrrole derivatives, highlights the interest in nitrogen-containing heterocyclic polymers for applications in conductive materials, sensors, and biomedical devices. mdpi.com
Applications in Catalysis as Ligands or Promoters
Pyridine and its derivatives are widely used as ligands in coordination chemistry and catalysis. The nitrogen atom of the pyridine ring can coordinate to a metal center, and the electronic properties of the ligand can be tuned by the substituents on the ring. N-heterocyclic carbene (NHC) ligands, which can be derived from heterocyclic precursors, have shown broad utility in organometallic catalysis.
While there are no specific reports on the use of this compound as a ligand or promoter, its structure suggests potential in this area. The nitrogen atom could coordinate to a metal, and the electronic and steric environment could be influenced by the chloro and hydroxyl groups. A substance added to a solid catalyst to enhance its performance is known as a promoter. googleapis.com The specific electronic nature of this compound could potentially be harnessed to promote certain catalytic reactions. Further research would be necessary to explore its efficacy as a ligand or promoter in various catalytic systems.
Q & A
Q. How can researchers optimize the synthesis of 2,4,6-Trichloropyridin-3-ol to achieve higher yields and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For chlorinated pyridine derivatives, methods such as halogenation of pyridinols or nucleophilic substitution are common. For example, sodium methoxide-mediated reactions with palladium catalysts (e.g., Pd/C) under controlled temperatures (80–120°C) can enhance selectivity . Continuous flow reactors may improve efficiency by minimizing side reactions. Key parameters to optimize include:
Q. What analytical techniques are most effective for characterizing the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use H and C NMR in deuterated solvents (e.g., DMSO-d6) to confirm substitution patterns and hydrogen bonding .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ions and fragmentation pathways .
- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and intermolecular interactions (if crystalline) .
- FT-IR Spectroscopy : Detect hydroxyl and C-Cl stretching vibrations (e.g., 3200–3600 cm for -OH, 600–800 cm for C-Cl) .
Q. What are the key considerations for ensuring the stability and proper storage of this compound in laboratory settings?
- Methodological Answer :
- Storage Conditions : Store in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or photodegradation .
- Handling Precautions : Use desiccants (e.g., silica gel) to minimize moisture absorption. Avoid contact with strong oxidizers or bases .
- Stability Monitoring : Conduct periodic HPLC analysis to detect degradation products .
Advanced Research Questions
Q. What mechanistic insights guide the substitution reactivity of chlorine atoms in this compound under different reaction conditions?
- Methodological Answer :
- Kinetic Studies : Use stopped-flow spectroscopy to track substituent displacement rates under varying pH and nucleophile concentrations .
- Isotopic Labeling : Introduce O or Cl isotopes to trace reaction pathways .
- DFT Calculations : Model transition states to predict regioselectivity (e.g., para vs. meta substitution) .
Q. How can researchers evaluate the biological activity of this compound using biochemical assays?
- Methodological Answer :
- Enzyme Inhibition Assays : Test against target enzymes (e.g., kinases or phosphatases) using fluorogenic substrates .
- Cell-Based Assays : Measure cytotoxicity (via MTT assay) or anti-inflammatory effects (e.g., TNF-α suppression in macrophages) .
- Binding Studies : Use surface plasmon resonance (SPR) to quantify interactions with biomacromolecules .
Q. What computational modeling approaches are suitable for predicting the electronic behavior and reaction pathways of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular Dynamics (MD) : Simulate solvation effects and conformational flexibility in aqueous/organic media .
- Docking Simulations : Predict binding affinities with protein targets using AutoDock or Schrödinger .
Q. How should researchers address contradictions in experimental data related to the compound's reactivity or biological effects?
- Methodological Answer :
- Reproducibility Checks : Replicate experiments under identical conditions (e.g., solvent purity, temperature control) .
- Multivariate Analysis : Apply statistical tools (e.g., ANOVA) to identify confounding variables .
- Cross-Validation : Compare results with alternative techniques (e.g., NMR vs. X-ray for structure confirmation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
